Technical Guide: Fmoc-L-Glutamic Acid 5-Benzyl Ester (Fmoc-Glu(OBzl)-OH)
Technical Guide: Fmoc-L-Glutamic Acid 5-Benzyl Ester (Fmoc-Glu(OBzl)-OH)
This guide is structured as a high-level technical whitepaper designed for application scientists and peptide chemists. It prioritizes strategic utility and experimental rigor over generic product descriptions.
Strategic Application in Orthogonal Peptide Synthesis [1]
Part 1: Executive Summary & Core Identity
In the landscape of Solid-Phase Peptide Synthesis (SPPS), Fmoc-L-glutamic acid 5-benzyl ester represents a critical tool for orthogonal protection strategies .[1] Unlike the standard tert-butyl (OtBu) derivative, which is acid-labile and removed during standard TFA cleavage, the benzyl (OBzl) ester demonstrates superior stability toward trifluoroacetic acid (TFA).
This unique stability profile allows researchers to synthesize side-chain protected peptides that retain the glutamic acid ester moiety after cleavage from the resin. This is essential for post-cleavage modifications, the synthesis of cyclic peptides, or the production of prodrugs where the carboxylate must remain masked.
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-benzyl ester |
| Common Abbreviation | Fmoc-Glu(OBzl)-OH |
| CAS Number | 123639-61-2 |
| Molecular Formula | C₂₇H₂₅NO₆ |
| Molecular Weight | 459.49 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98.0% |
| Chirality | L-Enantiomer (typically >99% ee) |
| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water |
Part 2: Strategic Application in SPPS
The Orthogonality Principle
The selection of Fmoc-Glu(OBzl)-OH over the standard Fmoc-Glu(OtBu)-OH is a deliberate strategic choice dictated by the need for differential deprotection .
-
Fmoc-Glu(OtBu)-OH: The side chain is removed simultaneously with resin cleavage (TFA cocktail).[1][2] Result: Free Glutamic Acid.[1]
-
Fmoc-Glu(OBzl)-OH: The side chain is stable to TFA.[1][3] Result: Glutamic Acid Benzyl Ester.[1][4][5][6]
This distinction is vital for workflows requiring "Protection-in-Solution" phases, where the peptide is cleaved from the solid support but specific side chains must remain protected to prevent unwanted cyclization or to facilitate specific chemical ligation.[1]
Comparative Stability Matrix
| Reagent/Condition | Fmoc-Glu(OtBu)-OH (Standard) | Fmoc-Glu(OBzl)-OH (Orthogonal) |
| 20% Piperidine (Fmoc Removal) | Stable | Stable |
| 95% TFA (Resin Cleavage) | Unstable (Deprotected) | Stable (Protected) |
| H₂ / Pd-C (Hydrogenolysis) | Stable | Unstable (Deprotected) |
| HF / TFMSA (Strong Acid) | Unstable | Unstable (Deprotected) |
Part 3: Visualizing the Workflow
The following diagram illustrates the divergent pathways for peptide synthesis using the Benzyl vs. tert-Butyl derivatives.
Figure 1: Decision tree for Glutamic acid protection strategies in Fmoc SPPS. The OBzl pathway preserves the side-chain ester during acidic resin cleavage.
Part 4: Experimental Protocols
The following protocols are designed to ensure high coupling efficiency and controlled deprotection.
Handling & Solubilization
Fmoc-Glu(OBzl)-OH is hydrophobic.[1][5]
-
Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Concentration: Standard coupling concentration is 0.2 – 0.5 M .[1]
-
Precaution: Ensure solvents are amine-free to prevent premature Fmoc removal.[1]
Coupling Protocol (Standard HBTU/DIPEA)
This protocol assumes a 0.1 mmol synthesis scale.[1]
-
Activation:
-
Dissolve Fmoc-Glu(OBzl)-OH (184 mg, 0.4 mmol, 4 eq) in 2 mL DMF.
-
Add HBTU (152 mg, 0.4 mmol, 4 eq) or HATU (for difficult sequences).
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq) immediately prior to addition to resin.
-
Note: Pre-activation should not exceed 2-3 minutes to avoid racemization.[1]
-
-
Coupling:
-
Monitoring:
Cleavage from Resin (Retaining OBzl)
To release the peptide from the resin while keeping the Benzyl ester intact:
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[1][8][9]
-
Time: 2–3 hours at Room Temperature.
-
Work-up: Precipitate in cold diethyl ether. Centrifuge and dry.
-
Analysis: The Mass Spectrum (ESI-MS) should show the mass of the peptide plus 90 Da (mass of the benzyl group C₇H₆ minus H) relative to the free acid form.
Final Deprotection (Removal of OBzl)
If the final goal is the free acid, or if the benzyl group served as a temporary protection during solution-phase ligation:
Method A: Catalytic Hydrogenolysis (Mildest)
-
Solvent: Methanol, Ethanol, or DMF/Acetic Acid.[1]
-
Conditions: H₂ atmosphere (balloon pressure) for 2–16 hours.
-
Filtration: Filter through Celite to remove catalyst.[1]
Method B: Strong Acid (HF)
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger.[1][7]
-
Conditions: 0°C for 60 minutes.
-
Note: This method is harsh and typically requires specialized Teflon apparatus.[1]
Part 5: Quality Control & Troubleshooting
Analytical Expectations
When analyzing the intermediate (Fmoc-Glu(OBzl)-OH incorporated peptide) via LC-MS:
-
Retention Time: Expect a significant right-shift (increased hydrophobicity) compared to the free-acid analog.[1]
-
Mass Check: Ensure the molecular ion corresponds to
.
Common Pitfalls
-
Incomplete Removal: The OBzl group is robust. Brief exposure to TFA will not remove it.[1] Do not assume it is removed during standard cleavage.[1]
-
Aspartimide Formation: While less common with Glu than Asp, base-catalyzed cyclization can occur if the Fmoc removal steps are excessively long.[1] Use 0.1 M HOBt in the Piperidine deprotection solution to mitigate this if observed.
References
-
MilliporeSigma. Fmoc-Glu(OBzl)-OH Product Specification & Properties.[1] Retrieved from
-
Bachem. Fmoc-Glu(OBzl)-OH Technical Data. Retrieved from
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research.[1] (Discusses orthogonality of side-chain protection).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][7][11][12] Chemical Reviews.[1] (Comprehensive review on protecting group stability, including OBzl vs OtBu).
Sources
- 1. Fmoc-Glu(OBzl)-OH | 123639-61-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. L-グルタミン酸 γ-ベンジルエステル ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS-123639-61-2, FMOC-L-Glutamic Acid-Benzyl Ester for Biochemistry Manufacturers, Suppliers & Exporters in India | FM0195 [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
